2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)-
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Overview
Description
2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is an organic compound with the molecular formula C8H12O3. It is a derivative of hexenoic acid and is characterized by the presence of a methyl ester group and a double bond in the E-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- can be achieved through several methods. One common approach involves the esterification of 2-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical processes. Additionally, the double bond in the E-configuration can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: Similar structure but lacks the 5-methyl-4-oxo group.
Hexanoic acid, 5-oxo-, methyl ester: Similar structure but lacks the double bond in the E-configuration.
Uniqueness
2-Hexenoic acid, 5-methyl-4-oxo-, methyl ester, (E)- is unique due to the presence of both the methyl ester group and the double bond in the E-configuration. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (E)-5-methyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-6(2)7(9)4-5-8(10)11-3/h4-6H,1-3H3/b5-4+ |
InChI Key |
MXGDZSJYAGQXTM-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)C(=O)C=CC(=O)OC |
Origin of Product |
United States |
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